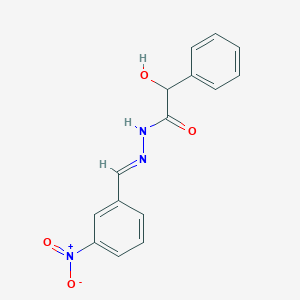
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide, also known as NBPHA, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a derivative of hydrazide and has a nitrobenzylidene group attached to it, which makes it a highly reactive and versatile molecule.
Mechanism of Action
The mechanism of action of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest. This compound has been shown to inhibit the expression of various oncogenes and activate the expression of tumor suppressor genes. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high reactivity, which makes it a versatile molecule for various applications. In addition, this compound is relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide. One of the future directions is the development of more potent and selective anticancer agents based on this compound. Another future direction is the study of the corrosion inhibition properties of this compound on various metals. In addition, the development of new analytical methods based on this compound for the determination of various metal ions is also a future direction. Finally, the study of the potential toxicity of this compound and its derivatives is also an important future direction.
Synthesis Methods
The synthesis of 2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide is a multi-step process that involves the reaction of phenylacetic acid with hydrazine hydrate to form phenylacetohydrazide. This intermediate is then reacted with 3-nitrobenzaldehyde in the presence of acetic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2-hydroxy-N'-{3-nitrobenzylidene}-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Several studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In material science, this compound has been studied for its potential as a corrosion inhibitor. Studies have shown that this compound can effectively inhibit the corrosion of various metals such as steel and aluminum. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of various metal ions.
properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O4/c19-14(12-6-2-1-3-7-12)15(20)17-16-10-11-5-4-8-13(9-11)18(21)22/h1-10,14,19H,(H,17,20)/b16-10+ |
InChI Key |
ZSFBWBXPWTVDHL-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)
![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)


![4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B274100.png)


![N-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-hydroxy-2-propylpentanamide](/img/structure/B274104.png)

![N-[2-oxo-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)-2-phenylethyl]benzamide](/img/structure/B274115.png)
![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)